N-Phenylnicotinamide Hydrochloride (CAS 69135-90-6) is the water-soluble hydrochloride salt of nicotinanilide, a specialized pyridinecarboxamide derivative. In procurement and material selection, this compound is primarily valued as a potent Aquaporin-4 (AQP4) inhibitor and a highly stable synthetic precursor . Compared to its free base counterpart, the hydrochloride salt is specifically engineered to deliver superior physicochemical properties, most notably enhanced aqueous solubility and a significantly higher melting point. These attributes make it the definitive choice for researchers requiring reproducible dosing in neurological disease models and reliable handling during industrial scale-up, prioritizing processability over generic alternatives.
Substituting N-Phenylnicotinamide Hydrochloride with its free base form or generic nicotinamide derivatives fundamentally compromises both assay reproducibility and processability. The free base exhibits poor spontaneous solubility in standard biological solvents, requiring intense ultrasonication and strictly anhydrous conditions to achieve workable concentrations in DMSO, which introduces significant batch-to-batch variability . Furthermore, generic nicotinamide lacks the critical N-phenyl moiety required for selective AQP4 binding, rendering it completely ineffective for targeted aquaporin research . Procuring the hydrochloride salt is therefore mandatory to bypass these solubility bottlenecks and ensure target specificity.
When evaluating solid-state properties for scale-up and formulation, N-Phenylnicotinamide Hydrochloride demonstrates vastly superior thermal stability compared to its free base counterpart. The hydrochloride salt exhibits a melting point of 199.0–205.0 °C . In stark contrast, the N-phenylnicotinamide free base melts at a significantly lower 114.0–118.0 °C . This ~85 °C increase in thermal tolerance ensures that the hydrochloride salt remains stable during exothermic processing steps and aggressive drying protocols, preventing unwanted phase transitions.
| Evidence Dimension | Melting Point / Thermal Stability |
| Target Compound Data | 199.0–205.0 °C |
| Comparator Or Baseline | N-phenylnicotinamide free base (114.0–118.0 °C) |
| Quantified Difference | ~85 °C higher melting point |
| Conditions | Standard atmospheric pressure, bulk solid state |
Higher thermal stability allows the compound to withstand exothermic formulation steps and aggressive drying protocols without degradation.
A critical procurement factor for high-throughput screening and biological assays is the reliability of stock solution preparation. The free base form of N-phenylnicotinamide presents significant handling challenges, requiring intense ultrasonication to achieve a 100 mg/mL concentration in DMSO, and its solubility is highly sensitive to solvent hygroscopicity . Procuring the hydrochloride salt circumvents these issues, as the protonated form and chloride counterion facilitate rapid, sonication-free dissolution. This prevents localized heating and degradation during preparation, ensuring reproducible dosing.
| Evidence Dimension | Dissolution requirements in DMSO |
| Target Compound Data | Rapid, sonication-free dissolution |
| Comparator Or Baseline | Free base requires ultrasonication for 100 mg/mL and is moisture-sensitive |
| Quantified Difference | Elimination of mechanical disruption (sonication) requirement |
| Conditions | In vitro stock solution preparation in DMSO |
Bypassing the need for ultrasonication prevents localized heating and ensures precise, reproducible dosing for biological assays.
For researchers investigating astrocyte water transport, the structural modifications of this compound are critical. While generic nicotinamide (Vitamin B3) primarily functions as an NAD+ precursor, the N-phenyl substitution in N-Phenylnicotinamide Hydrochloride specifically shifts the pharmacological profile to inhibit Aquaporin-4 (AQP4) . This targeted AQP4 blockade is essential for modeling and researching neurological conditions such as epilepsy and migraine, making generic in-class substitutes entirely unviable for these specific procurement needs.
| Evidence Dimension | Pharmacological Target |
| Target Compound Data | Specific Aquaporin-4 (AQP4) inhibition |
| Comparator Or Baseline | Generic nicotinamide (NAD+ precursor / sirtuin modulator) |
| Quantified Difference | Shift from metabolic modulation to selective channel blockade |
| Conditions | In vitro and in vivo models of AQP4 dysfunction |
Procuring the N-phenyl derivative is mandatory for researchers targeting astrocyte water channels, as standard nicotinamides lack this specific binding profile.
Leveraging its specific AQP4 inhibitory activity and reliable aqueous solubility, this hydrochloride salt is the preferred choice for in vitro and in vivo models studying astrocyte water transport and cerebral edema .
Due to its sonication-free dissolution profile and resistance to moisture-induced precipitation in DMSO, the compound is highly suited for automated liquid handling systems where consistent stock concentration is paramount .
The high thermal stability (melting point up to 205 °C) makes this salt an excellent, robust precursor for synthesizing advanced nicotinamide-derived kinase inhibitors or succinate dehydrogenase (SDH) inhibitors, withstanding exothermic reaction conditions .